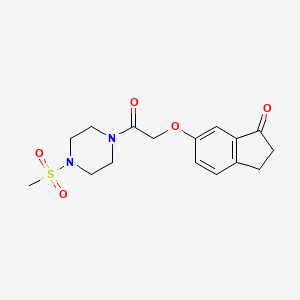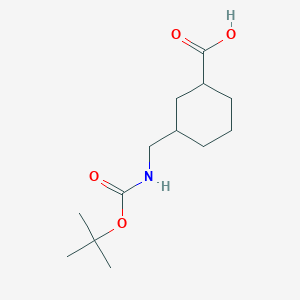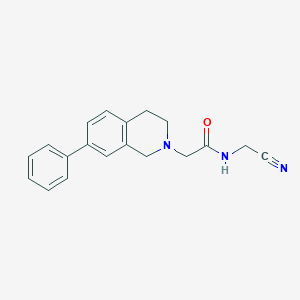
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3,4-trimethoxybenzamide, also known as BTB-TMB, is a synthetic compound that has been extensively studied in scientific research. This compound belongs to the class of benzamide derivatives and has shown promising results in various studies due to its potential therapeutic properties.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Thermal Fragmentation and Rearrangement : Research on N-arylbenzamides, closely related to the compound , has explored thermal fragmentation and rearrangement processes. These studies provide insight into the chemical behavior of benzamide derivatives under thermal conditions, potentially offering novel synthetic routes or insights into the stability of such compounds under specific conditions (Gaber, Al-Ahmadi, & Baryyan, 2008).
Anticancer Agent Synthesis : The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, which shares a core structural motif with the compound of interest, has been investigated for their potential as anticancer agents. This highlights the broader application of tetrahydroisoquinoline derivatives in developing new pharmaceutical agents with anticancer properties (Redda, Gangapuram, & Ardley, 2010).
Sigma-2 Receptor Probe Development : Derivatives of tetrahydroisoquinoline have been explored as sigma-2 receptor probes, indicating potential applications in neuropharmacology and the development of diagnostic tools for neurodegenerative diseases (Xu et al., 2005).
One-Pot Synthesis of Isoquinolin-1-(2H)-ones : Research on the one-pot synthesis of isoquinolin-1-(2H)-ones from benzamide derivatives showcases innovative approaches to constructing complex heterocyclic structures. Such methodologies could be adapted for the synthesis of related compounds, offering efficient routes to pharmacologically relevant molecules (Guastavino, Barolo, & Rossi, 2006).
Biological Applications and Pharmaceutical Development
Anticancer Activities : The structural framework of tetrahydroisoquinoline derivatives, including the compound , has been associated with potent cytotoxic activities against cancer cell lines. This suggests potential applications in the development of new anticancer drugs, with research focusing on modifications to enhance therapeutic efficacy while minimizing toxicity (Redda, Gangapuram, & Ardley, 2010).
Sigma-2 Receptor Imaging : The development of sigma-2 receptor probes based on isoquinoline derivatives points towards applications in imaging and diagnosing neurodegenerative diseases. By targeting specific receptors, these compounds could improve the accuracy of neuroimaging techniques (Xu et al., 2005).
Propiedades
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,3,4-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5/c1-31-22-12-11-21(23(32-2)24(22)33-3)25(29)27-20-10-9-17-13-14-28(16-19(17)15-20)26(30)18-7-5-4-6-8-18/h4-12,15H,13-14,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJQIAIWDUZFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzenesulfonamide](/img/structure/B2778954.png)
![1-cyclohexyl-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2778955.png)


![2-Chloro-N-[1-(2,5-dimethylfuran-3-yl)ethyl]-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]acetamide](/img/structure/B2778959.png)







![N-(3,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2778975.png)
